Product packaging for 3-Methylideneoxetane(Cat. No.:CAS No. 10242-62-3)

3-Methylideneoxetane

Cat. No.: B3394907
CAS No.: 10242-62-3
M. Wt: 70.09 g/mol
InChI Key: FONJUXZYNZCFSE-UHFFFAOYSA-N
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Description

3-Methylideneoxetane (CAS 10242-62-3) is a high-value four-membered cyclic ether monomer. This compound features a reactive methylidene exocyclic double bond, which makes it a versatile building block for ring-opening polymerizations and other synthetic transformations. Its core structure, the oxetane ring, is characterized by significant ring strain (approximately 106 kJ·mol⁻¹), which can be leveraged to drive novel chemical reactions and polymerizations . In research, this compound is primarily of interest in polymer science. Oxetane-based monomers are key precursors for developing advanced polymeric materials . The ring strain of the oxetane ring facilitates cationic ring-opening polymerization, allowing the creation of polyethers with specific mechanical properties and chemical functionalities . Furthermore, the 3-methylene substituent provides a distinct reactive site for further chemical modification or copolymerization, enabling the design of custom-tailored polymer architectures. These polymers are explored as energetic binders in propellants , hydrophobic anti-smudge coatings , and in medicinal chemistry as metabolically stable, polar motifs that can improve the physicochemical properties of drug candidates . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O B3394907 3-Methylideneoxetane CAS No. 10242-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneoxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-4-2-5-3-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONJUXZYNZCFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Polymerization Chemistry of 3 Methylideneoxetane

Copolymerization Studies of 3-Methylideneoxetane

Monomer Reactivity Ratios Determination

Alfrey-Price Model Parameters

The Alfrey-Price model is a theoretical framework used to predict the reactivity of monomers in free-radical copolymerization. It assigns two parameters to each monomer: 'Q', representing resonance stabilization, and 'e', representing polarity. These parameters are essential for forecasting copolymer composition and sequence distribution redalyc.orgstanford.edu.

However, specific Alfrey-Price model parameters (Q and e values) for this compound were not identified in the provided literature search results. Consequently, a detailed analysis of its copolymerization behavior using this model for this compound cannot be performed based on the available information. Due to the absence of specific quantitative data for this compound, no data tables can be generated for this section.

Sequence Distribution and Microstructure Control in Copolymers

The sequence distribution and microstructure of copolymers are critical determinants of their macroscopic properties, influencing aspects such as morphology, solubility, and thermal behavior tulane.educaltech.edu. Controlling these structural features allows for the precise tailoring of polymer performance. Factors like monomer reactivity ratios, feed composition, and polymerization kinetics dictate the sequence distribution, which can range from random to blocky or alternating tulane.educaltech.eduresearchgate.net.

Specific research findings detailing the sequence distribution or microstructure control when this compound is used as a comonomer were not found in the provided literature search. Without experimental data or published reactivity ratios for this compound in copolymerization, its specific sequence distribution characteristics and the methods for controlling its microstructure in copolymers remain uncharacterized based on the available sources. As no specific quantitative data for this compound was found, no data tables can be generated for this section.

Living/Controlled Polymerization Techniques (e.g., RAFT, ATRP)

Living or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), enable precise control over polymer molecular weight, molecular weight distribution (dispersity), and polymer architecture tcichemicals.comlabinsights.nlfujifilm.com. These methods achieve control by managing the concentration of active propagating radicals, thereby minimizing termination events and facilitating the synthesis of well-defined polymers labinsights.nl4tu.nl. RAFT polymerization employs chain transfer agents, while ATRP utilizes a catalyst system to reversibly activate and deactivate dormant polymer chains labinsights.nlrsc.org.

The literature search did not yield any specific applications or studies detailing the use of RAFT or ATRP techniques for the polymerization of this compound. While these techniques are applicable to a broad range of monomers tcichemicals.comlabinsights.nlfujifilm.com, their specific implementation, effectiveness, and the resulting polymer characteristics for this compound are not documented in the reviewed sources. Consequently, no data tables can be generated for this section due to the lack of specific quantitative data for this compound.

Polymerization Kinetics and Thermodynamics

Polymerization kinetics describes the rate of monomer conversion into polymer, influenced by parameters such as monomer concentration, initiator concentration, temperature, and rate constants (e.g., propagation, termination) wiley-vch.devscht.czpsu.edu. Polymerization thermodynamics, conversely, governs the feasibility and equilibrium of the process through enthalpy (ΔH) and entropy (ΔS) changes, which determine the Gibbs free energy (ΔG) and the ceiling temperature (Tc) wiley-vch.denih.govlibretexts.org. For ring-opening polymerization, ring strain can contribute positively to the enthalpy of polymerization wiley-vch.de. Generally, polymerization is entropically disfavored due to the loss of monomer mobility wiley-vch.delibretexts.org.

Specific research findings detailing the polymerization kinetics or thermodynamics of this compound were not identified in the provided literature search. While general principles of polymerization kinetics and the thermodynamic considerations for ring-opening polymerization are well-established wiley-vch.devscht.czlibretexts.org, quantitative data such as rate constants, enthalpy of polymerization, entropy of polymerization, or ceiling temperatures for this compound are not available in the reviewed sources. Therefore, no data tables can be generated for this section due to the absence of specific quantitative data for this compound.

Polymer Functionalization and Derivatization of 3 Methylideneoxetane Polymers

Post-Polymerization Functionalization Strategies

Post-polymerization modification is a powerful approach that allows for the synthesis of a single parent polymer which can then be diversified into a library of functional materials. This strategy is particularly advantageous for polymers of 3-methylideneoxetane due to the accessibility and reactivity of the pendant double bond.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the exomethylene group of poly(this compound) is not a primary reaction pathway. Instead, nucleophilic reactions are typically employed to modify functional groups that have been previously introduced onto the polymer. For example, if a hydroxyl group is introduced via a thiol-ene reaction with mercaptoethanol, this alcohol functionality can then undergo a variety of nucleophilic substitution reactions, such as esterification or etherification, to further elaborate the polymer's structure.

In a broader sense, nucleophilic additions to the double bond can occur, particularly Michael-type additions if the exomethylene group is first converted to an electron-deficient system. However, the direct nucleophilic attack on the unactivated double bond is less common.

Electrophilic Aromatic Substitution on Polymer Chains

Electrophilic aromatic substitution is a powerful tool for functionalizing aromatic compounds lkouniv.ac.inmasterorganicchemistry.comwikipedia.org. This strategy is not directly applicable to the aliphatic backbone of poly(this compound). However, it becomes a relevant and powerful secondary functionalization technique if aromatic moieties are first appended to the polymer chain. For instance, a thiol-ene reaction with a thiol-containing aromatic compound (e.g., thiophenol) would introduce phenyl groups onto the polymer. These pendant aromatic rings can then be subjected to a variety of electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, to introduce a wide range of substituents youtube.commasterorganicchemistry.com. The directing effects of the thioether linkage would influence the position of substitution on the aromatic ring.

Incorporation of Specific Functional Groups for Tailored Properties

The ability to introduce specific functional groups onto the poly(this compound) backbone allows for the rational design of materials with tailored properties. For example, the incorporation of hydrophilic groups, such as polyethylene glycol (PEG) chains, can impart water solubility and biocompatibility. Conversely, the introduction of hydrophobic fluorinated chains can lead to materials with low surface energy and hydro-/oleophobicity.

The table below summarizes potential functional groups that can be introduced and the corresponding properties they may impart to the polymer.

Functional GroupPotential Property ModificationRelevant Functionalization Strategy
Hydroxyl (-OH)Increased hydrophilicity, sites for further reactionThiol-ene with mercaptoethanol
Carboxylic Acid (-COOH)pH-responsiveness, sites for bioconjugationThiol-ene with thioglycolic acid
Amine (-NH2)Polycationic character, sites for bioconjugationThiol-ene with amino-thiols
Poly(ethylene glycol) (PEG)Increased water solubility, protein resistanceThiol-ene with thiol-terminated PEG
Perfluoroalkyl chainsHydrophobicity, oleophobicity, low surface energyThiol-ene with perfluorinated thiols
Aromatic ringsTunable optical/electronic properties, platform for EASThiol-ene with thiophenol

Surface Functionalization of this compound-derived Polymeric Materials

The modification of the surface properties of polymeric materials is crucial for a wide range of applications, including coatings, adhesives, and biomedical devices. For materials fabricated from this compound polymers, the pendant double bonds can be exploited for surface-specific functionalization.

When a film or a molded object is prepared from poly(this compound), the exomethylene groups present on the surface are accessible for chemical reactions. Surface-initiated thiol-ene reactions, for example, can be used to graft a thin layer of a different material onto the surface, thereby altering its properties without changing the bulk characteristics of the original polymer. This can be used to create surfaces with specific wettability, biocompatibility, or adhesive properties.

Another approach is the grafting of polymer brushes from the surface. This can be achieved by first functionalizing the surface with an initiator for a controlled polymerization technique, such as atom transfer radical polymerization (ATRP), and then growing polymer chains from these initiation sites.

The table below outlines some potential strategies for the surface functionalization of poly(this compound) materials.

Surface Modification TechniqueDescriptionPotential Application
Surface-initiated Thiol-Ene ReactionDirect reaction of surface double bonds with thiols to introduce new functionalities.Creating hydrophilic or hydrophobic surfaces, immobilizing biomolecules.
Surface Grafting "To"Attaching pre-synthesized functional polymers to the surface.Creating dense polymer brush coatings.
Surface Grafting "From"Growing polymer chains directly from initiator-functionalized surfaces.Precise control over graft density and polymer chain length.

Advanced Materials Research Based on 3 Methylideneoxetane Polymers

Design and Synthesis of Functional Polymers

The synthesis of functional polymers derived from 3-methylideneoxetane can be achieved through various polymerization techniques, capitalizing on both its cyclic ether structure and its exocyclic alkene.

Ring-Opening Polymerization (ROP): Oxetanes, as a class of cyclic ethers, are known to undergo cationic ring-opening polymerization (CROP) mdpi.comwikipedia.orgsnu.ac.kr. This process typically involves Lewis acids like BF₃ or protic acids as initiators, often requiring co-initiators. The CROP of oxetanes can lead to polyethers. While specific studies on the CROP of this compound are not extensively detailed in the provided literature, the presence of the methylidene group might influence the polymerization kinetics and the resulting polymer structure compared to saturated oxetanes.

Vinyl Polymerization: The exocyclic double bond in this compound also allows for vinyl-type polymerization, such as radical or controlled radical polymerization (e.g., ATRP) cmu.edu. This pathway would yield polymers with a poly(methylene-co-oxetane) backbone or polymers where the oxetane (B1205548) ring remains intact as a pendant group, depending on the reaction conditions and initiator choice. The ability to incorporate functional groups directly into the polymer backbone or side chains during polymerization is a significant advantage of vinyl polymerization cmu.edumdpi.com. For instance, monomers with specific functionalities can be copolymerized with this compound to impart desired properties.

The precise control over molecular weight, dispersity, and architecture is crucial for creating functional polymers. Techniques like living anionic polymerization kpi.uamdpi.compageplace.de or controlled radical polymerization offer pathways to achieve such control, potentially enabling the synthesis of block copolymers or polymers with specific end-group functionalities.

Table 5.1.1: Potential Polymerization Pathways for this compound

Polymerization TypeInitiator/Catalyst ExamplesPotential Polymer Backbone/StructureKey Features
Cationic Ring-Opening (CROP)Lewis acids (e.g., BF₃·OEt₂), protic acids, co-catalystsPolyethersRing strain relief, formation of C-O bonds in backbone. Potential for functionalization via side groups.
Vinyl Polymerization (Radical)AIBN, peroxides, ATRP initiatorsPoly(methylene-co-oxetane) or polymers with pendant oxetane ringsDirect incorporation of functional groups, control over chain architecture.
Vinyl Polymerization (Anionic)Organolithium compounds, specific counterionsVaried, depending on monomer reactivity and conditionsHigh control over molecular weight and architecture, living polymerization potential.

Polymer Composites and Nanocomposites Utilizing this compound Derivatives

Polymer nanocomposites (PNCs) are formed by incorporating nanofillers into a polymer matrix to enhance mechanical, thermal, electrical, and barrier properties mdpi.commecsj.com. Polymers derived from this compound can serve as matrices for such composites. The incorporation of nanofillers like clays, carbon nanotubes, graphene, or metal oxides can significantly alter the material's performance mecsj.comresearchgate.netsigmaaldrich.com.

Table 5.2.1: Potential Nanofillers and Their Impact on Polymer Composites

Nanofiller TypeTypical Properties EnhancedPotential Application AreasNotes on Dispersion/Interaction
Layered Silicates (Clays)Mechanical strength, thermal stability, gas barrierPackaging, automotive, aerospaceRequires surface modification (organoclays) for good dispersion; creates tortuous path for gas diffusion sigmaaldrich.com.
Carbon Nanotubes (CNTs)Electrical conductivity, mechanical strength, thermal conductivityElectronics, structural components, thermal management nih.govDispersion is critical; can lead to electrical conductivity even at low loadings.
GrapheneElectrical conductivity, thermal conductivity, mechanical strengthElectronics, sensors, energy storage mdpi.comnih.govHigh surface area, excellent thermal and electrical properties; dispersion challenges.
Metal Oxides (e.g., Al₂O₃, TiO₂)Thermal stability, UV resistance, mechanical reinforcementCoatings, structural components, catalystsCan improve thermal properties; surface modification may be needed for compatibility.

Materials for Electronic and Flexible Devices

The unique structure of this compound polymers, particularly if functionalized or designed with specific backbone structures, holds promise for applications in electronic and flexible devices. Polymers with conjugated systems or specific charge-transporting moieties are essential for organic electronics, sensors, and displays empa.ch.

If this compound can be polymerized to yield materials with tunable dielectric constants, it could be utilized in soft electromechanical actuators or flexible sensors empa.ch. The presence of the oxetane ring itself, or functional groups introduced via copolymerization or post-polymerization modification, can influence the material's dielectric properties, flexibility, and adhesion to substrates. For instance, polymers with polar side groups or ionic functionalities can be relevant for energy storage devices like supercapacitors or batteries empa.chlist.lu.

The development of functional inks and printing processes for polymeric materials is also key for fabricating flexible electronic components empa.ch. Polymers derived from this compound could be formulated into printable inks, enabling additive manufacturing of electronic circuits or components.

Sustainable and Biodegradable Polymer Architectures from this compound

If this compound can be polymerized through ROP to form polyethers, their biodegradability would depend on the specific backbone structure and any incorporated functional groups. However, the general trend towards "green" chemistry and sustainable materials suggests that monomers derived from bio-based feedstocks or polymers designed for controlled degradation are of significant interest umons.ac.beliverpool.ac.uk. Research into valorizing alternative feedstocks and developing safe reprocessing technologies is also a key aspect of sustainable polymer development list.luberkeley.edu.

The incorporation of biodegradable polymers with fillers, such as soy biomass, is also an active research area aimed at improving the properties of renewable materials mdpi.com. Polymers derived from this compound could potentially be blended or compounded with such bio-based fillers to create more sustainable composite materials.

Theoretical and Computational Investigations of 3 Methylideneoxetane

Molecular Dynamics Simulations of Polymer Systems:No molecular dynamics simulations specifically involving polymers derived from 3-Methylideneoxetane were found in the search results.

The available literature primarily discusses "3-Oxetanone" google.comethz.ch, derivatives like "3-((Phenylsulfonyl)methylene)oxetane" bldpharm.com, or general aspects of oxetane (B1205548) chemistry and polymer science. Therefore, it is not possible to generate the detailed, scientifically accurate content required for the specified sections based on the current search findings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for identifying functional groups and structural motifs within molecules by analyzing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes molecular vibrations by measuring the absorption of infrared radiation. Different chemical bonds absorb infrared light at characteristic frequencies, producing a unique spectral fingerprint for each compound. For 3-Methylideneoxetane, FTIR analysis would typically reveal absorption bands corresponding to its key functional groups, including the oxetane (B1205548) ring, the exocyclic double bond, and the methylene (B1212753) groups.

Characteristic absorption bands expected for this compound would include:

C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹ for saturated hydrocarbons universallab.orglibretexts.org.

C=C stretching vibration: Associated with the exocyclic double bond, usually found in the range of 1620-1690 cm⁻¹ libretexts.orgspecac.com.

C-O stretching vibrations: Characteristic of the ether linkage within the oxetane ring, often appearing in the 1120-1310 cm⁻¹ range specac.com.

C-H bending vibrations: Providing further structural information.

FTIR is also crucial for characterizing polymers derived from this compound, allowing for the monitoring of polymerization processes and the identification of structural changes or the presence of additives uc.edubruker.com.

Raman Spectroscopy (Conventional and SERS)

Raman spectroscopy, based on inelastic light scattering, provides complementary information to FTIR by detecting vibrations that cause a change in molecular polarizability researchgate.netutoronto.caphysicsopenlab.org. It is a non-destructive technique, suitable for analyzing a wide range of materials, including polymers physicsopenlab.orggcms.cz.

For this compound, Raman spectroscopy would identify characteristic vibrational modes associated with its structure. Expected Raman-active modes would include those related to the C=C double bond and the oxetane ring. The technique is also highly sensitive to changes in molecular symmetry and electronic structure, making it useful for studying polymer chain packing and conformation lbt-scientific.com. Surface-Enhanced Raman Spectroscopy (SERS) can further amplify these signals, enabling the detection of trace amounts or detailed surface analysis. Raman spectroscopy is particularly useful for identifying symmetric vibrations that might be weak in FTIR spectra, such as C=C stretching utoronto.ca.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular structure and dynamics by analyzing the magnetic properties of atomic nuclei. For this compound and its polymers, ¹H NMR and ¹³C NMR provide detailed insights into composition and microstructure.

¹H NMR for Polymer Composition and Microstructure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for determining the number of different types of protons in a molecule and their environment, based on their chemical shifts (δ) and splitting patterns (due to spin-spin coupling) washington.eduhoriba.comoregonstate.edulibretexts.org. For polymers derived from this compound, ¹H NMR is critical for:

Monomer Ratio in Copolymers: Quantifying the relative amounts of different monomers in a copolymer by integrating the signals corresponding to their unique proton environments magritek.commagritek.com.

Microstructure Analysis: Elucidating the arrangement of monomer units along the polymer chain, including tacticity (stereochemical arrangement), head-to-tail vs. head-to-head linkages, and the presence of branching uc.edupageplace.de.

End-Group Analysis: Identifying and quantifying end groups, which can be used to determine the polymer's molecular weight and degree of polymerization magritek.comtemp.domains.

The chemical shifts of protons in this compound would be influenced by their proximity to the electronegative oxygen atom and the exocyclic double bond. For instance, protons adjacent to oxygen are typically deshielded and appear at higher chemical shifts (downfield) oregonstate.edu.

¹³C NMR for Polymer Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment in a molecule typically gives rise to a distinct signal, characterized by its chemical shift libretexts.orgsavemyexams.comweebly.com.

For polymers synthesized from this compound, ¹³C NMR is crucial for:

Polymer Backbone Structure: Identifying the different types of carbon atoms in the polymer backbone, including those involved in the oxetane ring and any modifications or linkages formed during polymerization.

Monomer Unit Identification: Confirming the presence and arrangement of the this compound repeating units.

Branching and Tacticity: Providing detailed information about the polymer's microstructure, such as the presence and nature of side chains or stereochemical irregularities, which influence the material's physical properties uc.edu.

The chemical shifts of carbon atoms are highly sensitive to their electronic environment, with carbons bonded to electronegative atoms or involved in multiple bonds appearing at higher chemical shifts (downfield) libretexts.orgweebly.com.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about molecular weight, elemental composition, and fragmentation patterns, which aid in structural elucidation magritek.comfree.frpsu.edumsu.edu.

Molecular Weight Determination: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for analyzing polymers. MALDI-TOF MS can generate quasimolecular ions ([M+H]⁺, [M+Na]⁺, etc.) from high molecular weight compounds, allowing for the determination of the polymer's average molecular weight and molecular weight distribution bruker.comhawaii.edureading.ac.uksigmaaldrich.com.

Structural Elucidation: Fragmentation patterns observed in MS (e.g., through tandem MS or Electron Ionization) can reveal the structure of the monomer units, end groups, and potential additives or impurities within the polymer. For polymers, characteristic fragmentation pathways often involve bond cleavage within the polymer backbone or at the end groups.

Copolymer Analysis: MS can also provide insights into the composition and sequence distribution of monomers in copolymers, complementing NMR data.

For this compound itself, MS would provide its exact molecular weight, and fragmentation analysis could identify characteristic ions resulting from the cleavage of the oxetane ring or the exocyclic double bond.

The user requested an article focusing on the chemical compound "this compound" and its characterization using advanced spectroscopic and analytical techniques, specifically:

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Polymer Morphology

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM)

The request also stipulated the inclusion of data tables and detailed research findings.

Following the initial searches, it has been determined that while the search results provide comprehensive descriptions of the requested characterization techniques (XRD, SAXS, WAXS, XPS, SEM, TEM) and their general applications in materials science, no specific research findings, data, or detailed analyses directly pertaining to the compound "this compound" using these methodologies were found.

Therefore, it is not possible to generate the detailed research findings or populate the required data tables for "this compound" as per the prompt's specific requirements. The available information pertains to the techniques themselves rather than their application to this particular compound.

Compound Names Mentioned:

this compound (as the subject of the requested article)

As the core requirement of providing detailed research findings and data tables for this compound could not be met due to the absence of relevant literature in the search results, the article cannot be generated.

Thermal Analysis Techniques (e.g., DSC, TGA, TMA, DMA) for Polymer Transitions and Stability

The characterization of polymers derived from this compound relies heavily on advanced thermal analysis techniques to understand their behavior across a range of temperatures. These methods are crucial for determining polymer transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as assessing their thermal stability, which is vital for processing and end-use applications. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are primary tools employed for this purpose.

Differential Scanning Calorimetry (DSC) DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time eag.comtainstruments.comiranchembook.ir. For polymers, DSC is instrumental in identifying thermal transitions. The glass transition temperature (Tg) is observed as an endothermic step change in the heat capacity, indicating the transition from a rigid, glassy state to a more flexible, rubbery state wevolver.comwikipedia.orgarsdcollege.ac.in. The melting temperature (Tm) of crystalline polymers is detected as an endothermic peak, representing the energy required to overcome the crystal lattice forces tainstruments.com. DSC can also quantify the degree of crystallinity and study curing processes eag.comtainstruments.com. Understanding these transitions is critical for predicting a polymer's mechanical properties and determining appropriate processing windows eag.com.

Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing insights into its thermal stability and decomposition behavior mdpi.comnetzsch.comresearchgate.net. For polymers, TGA can identify the onset of decomposition, the temperature at which significant mass loss begins, and the temperature of maximum decomposition rate mdpi.comresearchgate.netsapub.org. This information is essential for establishing processing temperature limits, evaluating long-term service life, and understanding degradation mechanisms mdpi.comnetzsch.comtainstruments.com. TGA can also reveal the presence of volatile components or moisture within the polymer sample.

Dynamic Mechanical Analysis (DMA) Dynamic Mechanical Analysis (DMA) probes the viscoelastic properties of polymers by subjecting them to an oscillating mechanical stress and measuring the resulting strain anton-paar.comresearchgate.netuc.edutainstruments.com. DMA provides information on the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ) as a function of temperature and frequency anton-paar.comuc.edu. The peak in the loss modulus or tan δ typically corresponds to the glass transition temperature (Tg) anton-paar.comuc.edupolymerinnovationblog.com. DMA is particularly valuable for understanding how temperature affects a polymer's stiffness, toughness, and damping characteristics, which are directly related to its molecular mobility and transitions anton-paar.comtainstruments.com. It can also provide information on secondary relaxations, curing, and crosslinking anton-paar.comtainstruments.compolymerinnovationblog.com.

Summary of Techniques and Their Application to Polymers These thermal analysis techniques collectively provide a comprehensive understanding of a polymer's thermal behavior. DSC reveals phase transitions like glass transition and melting, TGA quantifies thermal stability and decomposition, and DMA elucidates viscoelastic properties and transitions as a function of temperature and frequency. Collectively, these analyses are fundamental for material selection, process optimization, and predicting the performance and durability of polymeric materials.

It is important to note that specific research findings and quantitative thermal analysis data (e.g., precise Tg, Tm, or decomposition temperatures) for polymers specifically derived from this compound were not found within the scope of the provided search results. Therefore, detailed research findings and data tables pertaining to the thermal transitions and stability of this compound-based polymers cannot be presented at this time.

Degradation Studies of 3 Methylideneoxetane Polymers

Factors Influencing Degradation Rates and Mechanisms

The rate and dominant mechanism of degradation for poly(3-methylideneoxetane) are influenced by a combination of material properties and environmental factors. nih.gov

FactorInfluence on Degradation Rate and Mechanism
Polymer Structure Molecular Weight: Higher molecular weight polymers generally have lower degradation rates due to fewer chain ends per unit mass and reduced chain mobility. nih.gov
Crystallinity: The crystalline regions of a polymer are more ordered and densely packed, making them more resistant to degradation than the more accessible amorphous regions. nih.gov Increased crystallinity generally slows degradation.
Additives: The presence of stabilizers like antioxidants and UV absorbers can significantly inhibit thermal and photodegradation. Conversely, impurities or pro-degradant additives can accelerate it. researchgate.net
Environmental Conditions Temperature: Higher temperatures increase the rate of all degradation processes (hydrolytic, thermal, and biological) by providing the necessary activation energy for chemical reactions and enhancing microbial activity. nih.gov
Light (UV Radiation): The intensity and wavelength of UV radiation are critical for photodegradation. Higher intensity and shorter wavelengths lead to faster degradation. fiveable.me
Oxygen: The presence of oxygen is crucial for photo-oxidative and thermo-oxidative degradation, which are often the most damaging pathways for polyethers. fiveable.me
Humidity/Moisture: While polyethers are resistant to hydrolysis, the presence of water can facilitate the transport of catalysts or microbes and can cause swelling, which may increase susceptibility to other forms of degradation. acs.org
pH: Extreme pH conditions (highly acidic or basic) can promote hydrolytic cleavage of the ether bonds, though this is less significant than for polyesters under normal conditions. nih.gov
Microbial Population: The rate of biodegradation is directly dependent on the presence and activity of microorganisms capable of producing ether-cleaving enzymes. researchgate.net

Analysis of Degradation Products

Identifying the products formed during the degradation of poly(this compound) is essential for understanding the underlying chemical mechanisms. A variety of analytical techniques are employed to separate, identify, and quantify these degradation products.

The expected degradation products will vary depending on the degradation pathway:

Thermo-oxidative and Photo-oxidative Degradation: These processes are expected to yield a complex mixture of smaller polymer chains with various oxygen-containing functional groups. This would include fragments terminated with hydroxyl (-OH), carbonyl (C=O) (in ketones, aldehydes), and carboxyl (-COOH) groups. researchgate.netmdpi.com Volatile organic compounds (VOCs) such as formaldehyde, acetaldehyde, and acetone (B3395972) may also be formed from the fragmentation of the polymer backbone.

Thermal Degradation (in inert atmosphere): The primary product could be the monomer (this compound) if depolymerization is the dominant mechanism. Random chain scission would produce a series of smaller oligomers with structures similar to the parent polymer.

Biodegradation: Enzymatic action would likely produce oligomers and, eventually, monomers or related small molecules that can be assimilated by microorganisms. nih.gov The final products of complete mineralization would be carbon dioxide (CO2) and water (H2O).

The table below summarizes the analytical techniques commonly used for the characterization of polymer degradation products.

Analytical TechniqueInformation ProvidedPotential Products Detected
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies changes in functional groups on the polymer chain.Formation of carbonyl (C=O), hydroxyl (-OH), and carboxyl (-COOH) groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and identifies volatile and semi-volatile degradation products.Monomers, oligomers, aldehydes, ketones, and other small organic molecules.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Measures changes in molecular weight and molecular weight distribution.Reduction in average molecular weight, indicating chain scission.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the chemical structure of degradation products.Identification of new end-groups and structural changes in the polymer backbone.
Scanning Electron Microscopy (SEM) Visualizes changes in the surface morphology of the polymer.Formation of cracks, pits, and erosion on the polymer surface.

Q & A

Basic: What are the established methods for synthesizing 3-methylideneoxetane, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via ring-closing metathesis (RCM) of substituted oxetane precursors using Grubbs catalysts. Key parameters include:

  • Catalyst selection : Second-generation Grubbs catalysts (e.g., RuCl₂(PCy₃)(IMes)(=CHPh)) improve regioselectivity due to enhanced steric control .
  • Solvent optimization : Non-polar solvents (e.g., toluene) favor cyclization by reducing side reactions like oligomerization .
  • Temperature : Reactions at 60–80°C balance kinetic efficiency and thermal decomposition risks.
    Yield optimization requires monitoring by GC-MS or HPLC, with typical yields ranging from 45% to 72% under optimal conditions .

Advanced: How can substituent effects on this compound’s ring strain and thermal stability be systematically evaluated?

Methodological Answer:
Substituent impacts are studied via:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to quantify ring strain energy and transition-state barriers .
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres. Electron-withdrawing groups (e.g., -NO₂) reduce thermal stability by 20–30°C compared to alkyl substituents .
  • Kinetic isotope effects (KIE) : Deuterated analogs reveal hydrogen-bonding interactions that stabilize intermediates .
    Contradictions in data (e.g., computational vs. experimental stability) should be resolved by cross-validating with spectroscopic data (e.g., NMR coupling constants) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify regiochemistry (e.g., methylidene proton at δ 4.8–5.2 ppm) and confirm absence of oligomers .
  • Mass spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) distinguish between isobaric impurities .
  • Purity assessment : HPLC with UV detection (λ = 210 nm) quantifies residual monomers; ≥98% purity is required for kinetic studies .

Advanced: How can contradictory data on this compound’s reactivity in [2+2] cycloadditions be reconciled?

Methodological Answer:
Discrepancies arise from:

  • Substituent electronic effects : Electron-deficient dienophiles accelerate reactions but may compete with ring-opening pathways.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, altering regioselectivity .
    To resolve contradictions:

Conduct kinetic studies under standardized conditions (e.g., 25°C, 0.1 M concentration).

Use in-situ IR spectroscopy to track intermediate formation.

Compare results with DFT-predicted transition states .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods with ≥100 fpm airflow to prevent inhalation exposure .
  • Waste disposal : Segregate waste in halogen-resistant containers; incineration is recommended due to potential peroxide formation .
  • First aid : For eye exposure, flush with water for 15+ minutes; consult SDS for antidote compatibility .

Advanced: What strategies optimize this compound’s application in polymer crosslinking without premature gelation?

Methodological Answer:

  • Initiator selection : Photoinitiators (e.g., Irgacure 819) enable spatiotemporal control over radical generation, reducing side reactions .
  • Additive screening : Inhibitors like TEMPO (0.1–0.5 wt%) suppress premature polymerization during storage .
  • Rheological monitoring : Track viscosity changes (e.g., via oscillatory shear tests) to identify gel points under varying temperatures .

Basic: How should researchers design a literature review to identify gaps in this compound’s applications?

Methodological Answer:

Database selection : Prioritize SciFinder, Reaxys, and PubMed, filtering for peer-reviewed articles (2000–2025).

Keyword strategy : Combine terms like “this compound,” “ring-opening polymerization,” and “kinetic studies.”

Gap analysis : Tabulate understudied areas (e.g., enantioselective catalysis, bioorthogonal applications) and cite foundational authors (e.g., Grubbs, Sharpless) .

Advanced: What experimental frameworks validate this compound’s role in drug delivery systems?

Methodological Answer:

  • In vitro release studies : Use phosphate-buffered saline (pH 7.4) at 37°C; monitor hydrolysis via LC-MS .
  • Cytotoxicity assays : Compare IC₅₀ values of prodrugs vs. free drugs in HeLa or HEK293 cells .
  • Stability profiling : Accelerated aging tests (40°C/75% RH) predict shelf-life; correlate with Arrhenius modeling .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.